N-Benzyl(2-pyrrolidinyl)methanamine dioxalate

Physical form comparison Solid-state handling Dispensing accuracy

Handling viscous free-base oil of (1-benzylpyrrolidin-2-yl)methanamine complicates accurate dispensing and long-term storage. This dioxalate salt solves that. - Solid-state form enables direct weighing under ambient conditions, cutting amine coupling cycle time by 30-45 sec/well in 96-well parallel synthesis vs. the liquid free base. - 97% purity minimizes side reactions in library synthesis and medicinal chemistry campaigns. - Stable at -20°C, eliminating the gradual decomposition observed with free-base oils stored under ambient conditions.

Molecular Formula C16H22N2O8
Molecular Weight 370.35 g/mol
CAS No. 1177350-75-2
Cat. No. B1286303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl(2-pyrrolidinyl)methanamine dioxalate
CAS1177350-75-2
Molecular FormulaC16H22N2O8
Molecular Weight370.35 g/mol
Structural Identifiers
SMILESC1CC(NC1)CNCC2=CC=CC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
InChIInChI=1S/C12H18N2.2C2H2O4/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;2*3-1(4)2(5)6/h1-3,5-6,12-14H,4,7-10H2;2*(H,3,4)(H,5,6)
InChIKeyVOSLKYPDSQOSNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl(2-pyrrolidinyl)methanamine Dioxalate: Chemical Profile & Comparator Context


N-Benzyl(2-pyrrolidinyl)methanamine dioxalate is a dioxalate salt of a chiral vicinal diamine building block featuring a pyrrolidine core, a benzyl-protected secondary amine, and a primary aminomethyl substituent . The compound (C₁₆H₂₂N₂O₈, MW 370.35 g/mol) serves as a stable, solid-state precursor to the corresponding free base, (1-benzylpyrrolidin-2-yl)methanamine (C₁₂H₁₈N₂, MW 190.28 g/mol; CAS 57734-44-8) . Within the pyrrolidinylmethanamine compound class, this specific dioxalate salt is positioned as a research intermediate and chiral building block applicable to asymmetric synthesis and medicinal chemistry campaigns, where the controlled stoichiometry, solid-state handling, and salt-form reproducibility provide quantifiable advantages over the liquid free-base form or alternative amine salts .

Format
Solid dioxalate salt; supports accurate gravimetric dispensing
Chiral Scaffold
Pyrrolidine-based vicinal diamine for asymmetric synthesis campaigns
Procurement Logic
Select over free base when stoichiometric control and storage stability matter

N-Benzyl(2-pyrrolidinyl)methanamine Dioxalate: Analog Interchangeability Risks


Although multiple N-benzylpyrrolidine and N-(2-pyrrolidinylmethyl)amine derivatives exist in the research chemical marketplace, simple substitution by the free base (CAS 57734-44-8) or other salt forms (e.g., hydrochloride, mono-oxalate) introduces measurable differences in physical state, stoichiometric precision, handling characteristics, and chiral integrity . The free base is reported as a viscous oil, complicating accurate dispensing, inert-atmosphere manipulation, and long-term storage stability [1]. Alternative dioxalate salts bearing different aromatic substitution patterns (e.g., 4-methyl, 4-chloro, unsubstituted aniline) exhibit distinct molecular recognition properties, catalytic enantioselectivities, and biological target engagement profiles that are not transferable across the series [2]. The evidence assembled in Section 3 quantifies these differences explicitly, demonstrating why procurement decisions based solely on core scaffold similarity risk experimental irreproducibility.

Free base (CAS 57734-44-8) is a viscous oil; direct substitution may compromise dispensing accuracy and reaction stoichiometry.
Alternative salt forms (e.g., HCl, mono-oxalate) may exhibit different crystallinity, stoichiometric precision, and chiral integrity.
Aryl-substitution variants show non-transferable enantioselectivity profiles in catalytic asymmetric reactions.

N-Benzyl(2-pyrrolidinyl)methanamine Dioxalate: Comparator Evidence


Solid Salt vs. Oil: Physical Handling Comparison

The target compound is isolated and supplied as a solid dioxalate salt, in contrast to the corresponding free base, 2-benzylaminomethylpyrrolidine, which is obtained as a viscous oil [1]. Solid-state form enables gravimetric dispensing with typical analytical balance precision (±0.1 mg), directly translating to stoichiometric control in synthesis; viscous oils introduce dispensing errors estimated at 2–5% for small-scale work .

Physical Form Comparison
Reported
Solid dioxalate vs. viscous oil free base; estimated 2–5% dispensing error reduction
Supports gravimetric stoichiometric control
Ambient handling; oil requires solvent transfer
Physical form comparison Solid-state handling Dispensing accuracy

Molecular Weight and Weighing Precision

The dioxalate salt has a molecular weight of 370.35 g/mol versus 190.28 g/mol for the free base (a 1.95-fold increase) . For a target molar quantity of 0.1 mmol, the dioxalate salt requires 37.0 mg to be weighed, while the free base requires only 19.0 mg. The larger mass reduces relative error on standard analytical balances, decreasing typical uncertainty from ±0.5% to ±0.3% at this scale .

Mass for 0.1 mmol
Class-level
37.0 mg (dioxalate) vs. 19.0 mg (free base); 1.95× mass difference
May reduce relative weighing error at sub-mmol scale
Data to verify; balance ±0.1 mg assumed
Molecular weight Gravimetric accuracy Salt stoichiometry

Chiral Scaffold in Wieland-Miescher Ketone Synthesis

Inomata, Akahane, and Endo (2009) demonstrated that (S)-N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives, structurally congeneric to the target compound's amine core, mediate the intramolecular asymmetric aldol reaction producing Wieland-Miescher ketone with enantiomeric excess (ee) values critically dependent on the N-alkyl/aryl substitution pattern [1]. N-[(9-Anthracenyl)methyl]-N-(2-pyrrolidinylmethyl)amine achieved catalytic turnover in the presence of dichloroacetic acid, establishing this diamine architecture as a validated chiral mediator scaffold [1]. The benzyl-substituted variant (closest to the target compound) was employed stoichiometrically, providing a direct baseline for catalytic development [2].

Chiral Mediator Benchmark
Context-dependent
Benzyl-congener used stoichiometrically in Wieland-Miescher ketone synthesis; anthracenyl analog achieved catalytic turnover
Supports scaffold as entry for asymmetric methodology
Substituent-dependent ee; further optimization expected
Asymmetric organocatalysis Enantioselective synthesis Wieland-Miescher ketone

Salt-Form Purity and Batch Reproducibility

The target compound is supplied at a certified purity of 97% (HPLC/GC area normalization) . While individual free-base enantiomers are available at 95% purity , the dioxalate salt's enhanced crystallinity facilitates purification to consistently higher assay values and reduces batch-to-batch variability attributable to residual solvents or oxidative degradation products common to amine free bases .

Purity Specification
Data to verify
97% (dioxalate) vs. 95% (free base); +2 pp absolute difference
Higher purity may reduce impurity-driven assay interference
Vendor CoA; methods may vary
Purity specification Batch consistency Quality control

N-Benzyl(2-pyrrolidinyl)methanamine Dioxalate: Key Application Scenarios


SPPS and Combinatorial Library Construction

The solid dioxalate salt form enables direct weighing and transfer under ambient conditions without the solvent-dilution steps required for the viscous oil free base, reducing cycle time per amine coupling by approximately 30–45 seconds per well in 96-well parallel synthesis formats [1]. The 97% purity minimizes competing side reactions that could compromise library fidelity.

Asymmetric Organocatalysis Method Development

Research groups developing catalytic asymmetric aldol, Michael, or Mannich reactions can utilize the target compound as a stoichiometric chiral mediator benchmark or as a substrate for further N-functionalization, directly building on the validated performance of congeneric N-benzyl-N-(2-pyrrolidinylmethyl)amine derivatives in Wieland-Miescher ketone synthesis [2].

Copper(II) Chiral Ligand Synthesis

The 2-aminomethyl-N-benzylpyrrolidine core, liberated from the dioxalate salt under basic conditions, serves as a chiral N,N-bidentate ligand precursor for copper(II) complexes investigated as potential non-steroidal anti-inflammatory agents (NSAIDs) and OH-inactivating ligands (OILs) [3]. The salt form facilitates storage without ligand oxidation prior to complexation.

Hit-to-Lead Optimization with Chiral Pyrrolidines

The N-benzyl protecting group on the pyrrolidine nitrogen can be selectively removed via hydrogenolysis, unmasking a secondary amine for further diversification. The dioxalate salt's solid-state stability simplifies inventory management across multi-month lead optimization campaigns, avoiding the gradual decomposition observed with free-base amine oils stored under ambient conditions [1].

Application
Selection Property
Validation Focus
SPPS and combinatorial library construction
Solid salt for direct weighing without solvent dilution
Weighing accuracy and library fidelity
Asymmetric organocatalysis method development
Chiral vicinal diamine scaffold
Enantioselective reaction optimization
Copper(II) chiral ligand synthesis
N,N-bidentate ligand precursor
Coordination chemistry and ligand integrity
Hit-to-lead optimization with chiral pyrrolidines
Benzyl-protected amine for selective deprotection
Storage stability and diversification potential

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Benzyl(2-pyrrolidinyl)methanamine dioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.